molecular formula C19H24FN3O2S B2510286 N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide CAS No. 903253-88-3

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide

Cat. No.: B2510286
CAS No.: 903253-88-3
M. Wt: 377.48
InChI Key: QUGCHJOJTPQQOT-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide is a useful research compound. Its molecular formula is C19H24FN3O2S and its molecular weight is 377.48. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibition and Biochemical Evaluation

  • Kynurenine 3-Hydroxylase Inhibitors: Compounds like N-(4-phenylthiazol-2-yl)benzenesulfonamides have been synthesized and characterized as inhibitors of kynurenine 3-hydroxylase. This enzyme plays a significant role in the kynurenine pathway, which is involved in the production of neuroactive metabolites. Inhibiting this pathway can have therapeutic implications for neurological disorders. The study by Röver et al. (1997) details the synthesis and biochemical evaluation of such inhibitors (Röver et al., 1997).

Pharmacological Applications

  • Selective COX-2 Inhibitors

    Hashimoto et al. (2002) reported the synthesis of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, which were evaluated for their ability to inhibit cyclooxygenase-2 (COX-2). These compounds have potential applications in the treatment of inflammatory conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).

  • Anti-Inflammatory and Anticancer Agents

    Küçükgüzel et al. (2013) synthesized a series of novel benzenesulfonamide derivatives and evaluated their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These findings highlight the potential of these compounds in developing new therapeutic agents (Küçükgüzel et al., 2013).

Fluorophore Research

  • Zinc(II) Detection Fluorophores: Kimber et al. (2001) explored zinc(II) specific fluorophores, crucial in studying intracellular Zn2+. The study discusses the synthesis and fluorescent characteristics of various benzenesulfonamides, which are useful in biological and chemical analysis (Kimber et al., 2001).

Antitumor Activity

  • Antitumor Activity in Benzenesulfonamide Derivatives

    Sławiński and Brzozowski (2006) synthesized and evaluated novel benzenesulfonamide derivatives for their antitumor activity. The study focused on non-small cell lung cancer and melanoma cell lines, identifying compounds with significant activity and selectivity (Sławiński & Brzozowski, 2006).

  • Synthesis and Bioactivity Studies

    Gul et al. (2016) investigated new benzenesulfonamides for their cytotoxicity and potential as carbonic anhydrase inhibitors. These studies are crucial for the development of new treatments for various diseases (Gul et al., 2016).

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN3O2S/c1-22-11-13-23(14-12-22)19(16-7-9-17(20)10-8-16)15-21-26(24,25)18-5-3-2-4-6-18/h2-10,19,21H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUGCHJOJTPQQOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=CC=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.